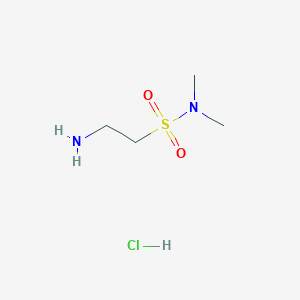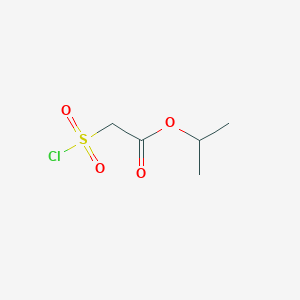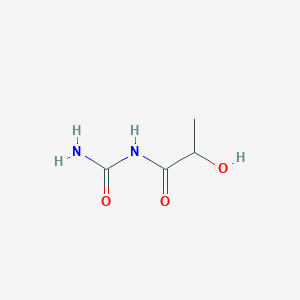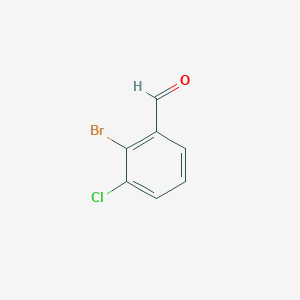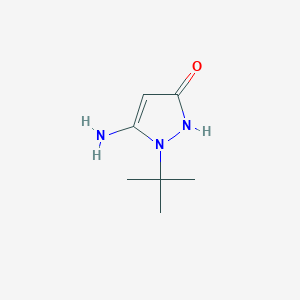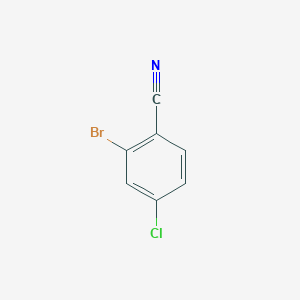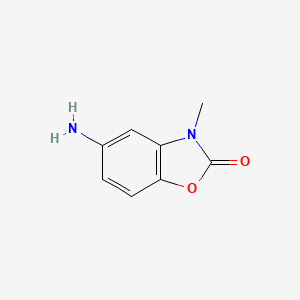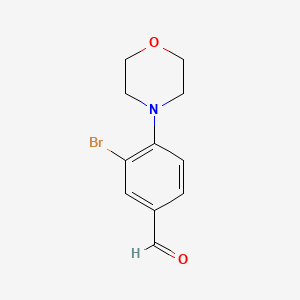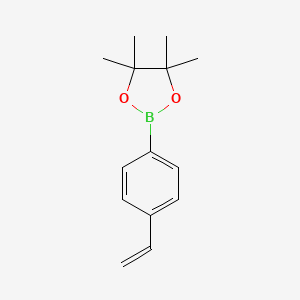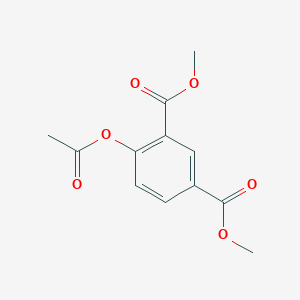
4-Acétoxyisophtalate de diméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents involves a multi-step process that includes the preparation of the substituted phthalocyanine complexes with metals such as Zinc, Cobalt, Copper, and Nickel. These novel compounds are characterized using a variety of techniques, including electronic absorption, nuclear magnetic resonance spectroscopy, infrared spectroscopy, elemental analysis, and mass spectrometry. The synthesis process aims to explore the antioxidant and antibacterial properties of these metallophthalocyanines, which are derived from their dimethyl isophthalate starting materials .
Molecular Structure Analysis
The molecular structure of the synthesized metallophthalocyanines is determined through spectroscopic methods. The electronic absorption spectra provide insights into the electronic transitions within the molecules, while nuclear magnetic resonance (NMR) spectroscopy offers detailed information about the molecular framework and the environment of the hydrogen atoms. Infrared spectroscopy is used to identify functional groups and to confirm the presence of the phthalocyanine core and the dimethyl isophthalate substituents. Mass spectrometry provides the molecular weight and helps to confirm the molecular formula of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of the synthesized metallophthalocyanines is evaluated through their antioxidant and antibacterial activities. The antioxidant activity is assessed using the DPPH free radical scavenging method and the ferrous ion chelating activity assay. The results indicate that the Co(II) and Zn(II) phthalocyanine complexes exhibit significant radical scavenging abilities, while the Co(II) and Cu(II) complexes show very strong ferrous ion chelating activities. These activities suggest that the metallophthalocyanines can participate in chemical reactions that neutralize free radicals and chelate metal ions, which are important for their potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the hyperbranched polyesters based on dimethyl 5-(2-hydroxyethoxy)isophthalate are investigated through their synthesis via melt condensation polymerization. The molecular weight characteristics of these polymers are studied, revealing that the number-average molecular weight reaches a plateau due to intramolecular cyclization, while the weight-average molecular weight continues to increase due to ester interchange reactions. The solubility of the polymers in common organic solvents and their low intrinsic viscosities are noted, along with the degree of branching determined by quantitative 13C NMR spectroscopy. These properties are crucial for understanding the behavior of the polymers in various applications .
Applications De Recherche Scientifique
Catalyse photoredox
4-Acétoxyisophtalate de diméthyle: est utilisé dans la catalyse photoredox, une branche de la chimie qui exploite l'énergie lumineuse pour accélérer les réactions chimiques. Ce composé peut agir comme un organocatalyseur photoredox, facilitant les réactions qui sont autrement difficiles à réaliser .
Synthèse organique
En synthèse organique, This compound sert de bloc de construction pour créer des structures moléculaires complexes. Sa fonctionnalité ester permet des modifications et des transformations ultérieures, ce qui en fait un réactif polyvalent en chimie synthétique .
Production de polymères
Ce composé est également impliqué dans la production de polymères. En agissant comme un monomère, il peut être polymérisé sous diverses formes, contribuant aux propriétés matérielles du polymère résultant, telles que la flexibilité, la durabilité et la résistance aux produits chimiques .
Chimie médicinale
En chimie médicinale, This compound peut être utilisé pour synthétiser des produits pharmaceutiques. Ses caractéristiques structurelles peuvent être incorporées dans les molécules de médicaments, modifiant potentiellement leurs propriétés pharmacocinétiques et pharmacodynamiques .
Réhabilitation environnementale
La recherche a montré que les dérivés de phtalate, comme This compound, peuvent être dégradés dans les processus de traitement des eaux usées. Cela met en évidence son application potentielle dans la réhabilitation environnementale, en particulier dans la dégradation des polluants organiques persistants .
Chimie analytique
This compound: peut être utilisé comme un composé standard ou de référence en chimie analytique. Sa structure et ses propriétés bien définies le rendent approprié pour calibrer les instruments et valider les méthodes analytiques .
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour modifier les propriétés de surface des matériaux. Il peut faire partie de revêtements ou d'additifs qui améliorent les performances des matériaux dans diverses conditions .
Recherche en biochimie
Enfin, This compound peut être utilisé en recherche biochimique comme une sonde ou un réactif. Il pourrait interagir avec des molécules biologiques, contribuant à élucider les voies biochimiques ou les relations structure-fonction des biomolécules .
Propriétés
IUPAC Name |
dimethyl 4-acetyloxybenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)18-10-5-4-8(11(14)16-2)6-9(10)12(15)17-3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBAKPXGINZGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634669 |
Source


|
| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71932-29-1 |
Source


|
| Record name | Dimethyl 4-(acetyloxy)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



